molecular formula C16H13NO3 B008766 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one CAS No. 110197-04-1

8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one

Cat. No. B008766
M. Wt: 267.28 g/mol
InChI Key: VGXOUSJJDJJUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one, also known as Amorfrutin B, is a natural product that belongs to the family of flavonoids. It is found in the roots of licorice (Glycyrrhiza glabra) and is known for its various biological activities. Amorfrutin B has been studied extensively for its potential therapeutic applications, especially in the treatment of metabolic disorders such as diabetes and obesity.

Mechanism Of Action

The mechanism of action of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B is not fully understood. However, it is believed to exert its effects by activating the peroxisome proliferator-activated receptor (PPAR) gamma, a nuclear receptor that plays a crucial role in glucose and lipid metabolism. By activating PPAR gamma, 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B can improve insulin sensitivity and glucose uptake in the liver, muscle, and adipose tissue. It can also reduce inflammation and oxidative stress, which are associated with various metabolic disorders.

Biochemical And Physiological Effects

8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B has several biochemical and physiological effects. It can improve glucose metabolism and insulin sensitivity by activating PPAR gamma. It can also reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, it can regulate lipid metabolism by reducing the expression of genes involved in lipogenesis and increasing the expression of genes involved in fatty acid oxidation.

Advantages And Limitations For Lab Experiments

8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B has several advantages and limitations for lab experiments. It is a natural product that can be obtained from licorice roots or synthesized in the laboratory. It has several biological activities that make it a promising candidate for the treatment of metabolic disorders. However, the yield of the synthetic process is relatively low, and the purification of the final product is challenging. Additionally, the mechanism of action of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B is not fully understood, which makes it challenging to design experiments to study its effects.

Future Directions

Several future directions can be explored to further understand the potential therapeutic applications of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B. These include:
1. Studying the effects of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B on other metabolic disorders such as cardiovascular diseases and cancer.
2. Investigating the molecular mechanisms underlying the effects of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B on glucose and lipid metabolism.
3. Developing more efficient and cost-effective methods for the synthesis and purification of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B.
4. Conducting clinical trials to evaluate the safety and efficacy of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B in humans.
5. Exploring the potential of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B as a lead compound for the development of new drugs for the treatment of metabolic disorders.

Synthesis Methods

The synthesis of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B is a complex process that involves several steps. It can be obtained through the extraction of licorice roots, followed by purification using various chromatographic techniques. Alternatively, it can be synthesized in the laboratory using chemical reactions involving different reagents and solvents. However, the yield of the synthetic process is relatively low, and the purification of the final product is challenging.

Scientific Research Applications

8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B has been extensively studied for its potential therapeutic applications. It has been shown to have anti-diabetic, anti-inflammatory, and anti-obesity properties. Several studies have demonstrated that 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B can improve glucose metabolism and insulin sensitivity, making it a promising candidate for the treatment of type 2 diabetes. Additionally, it has been shown to reduce inflammation and oxidative stress, which are associated with various metabolic disorders.

properties

CAS RN

110197-04-1

Product Name

8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

8-amino-7-hydroxy-3-methyl-2-phenylchromen-4-one

InChI

InChI=1S/C16H13NO3/c1-9-14(19)11-7-8-12(18)13(17)16(11)20-15(9)10-5-3-2-4-6-10/h2-8,18H,17H2,1H3

InChI Key

VGXOUSJJDJJUMK-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2N)O)C3=CC=CC=C3

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2N)O)C3=CC=CC=C3

synonyms

4H-1-Benzopyran-4-one,8-amino-7-hydroxy-3-methyl-2-phenyl-(9CI)

Origin of Product

United States

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